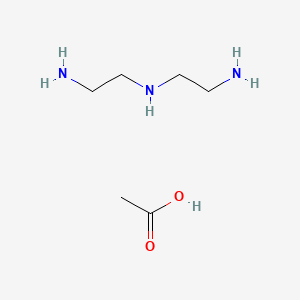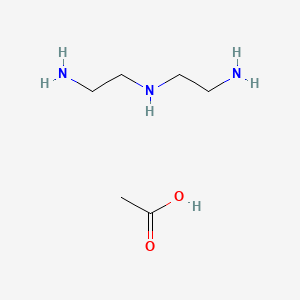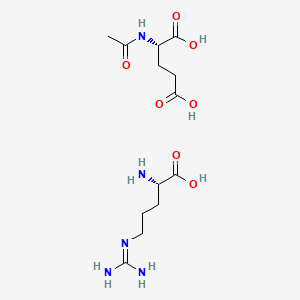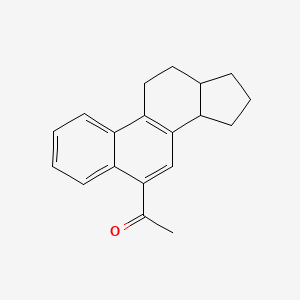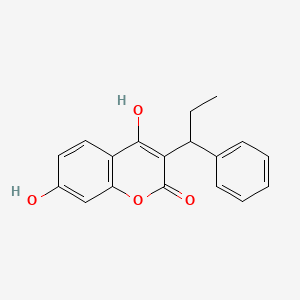
7-Hydroxyphenprocoumon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon, a widely used anticoagulant drug. Phenprocoumon belongs to the group of vitamin K antagonists, which are used for the prevention and treatment of thromboembolic disorders. The compound is characterized by the presence of a hydroxyl group at the 7th position of the phenprocoumon molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation using liver microsomes .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired hydroxylated product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted phenprocoumon derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hydroxyphenprocoumon has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenprocoumon metabolism.
Biology: Investigated for its role in the metabolic pathways of anticoagulant drugs.
Medicine: Studied for its potential effects on blood coagulation and its interactions with other anticoagulant drugs.
Industry: Utilized in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
Wirkmechanismus
The mechanism of action of 7-Hydroxyphenprocoumon involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the recycling of vitamin K in the liver. This inhibition leads to a decrease in the production of active clotting factors, thereby exerting its anticoagulant effect. The compound specifically targets the vitamin K-dependent clotting factors II, VII, IX, and X .
Vergleich Mit ähnlichen Verbindungen
Warfarin: Another vitamin K antagonist with a similar mechanism of action.
Acenocoumarol: A coumarin derivative used as an anticoagulant.
Phenprocoumon: The parent compound from which 7-Hydroxyphenprocoumon is derived.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position, which may influence its pharmacokinetic and pharmacodynamic properties. This specific modification can affect its metabolism and interaction with other drugs, making it a valuable compound for studying the metabolic pathways of anticoagulants .
Eigenschaften
CAS-Nummer |
55789-04-3 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
4,7-dihydroxy-3-(1-phenylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-2-13(11-6-4-3-5-7-11)16-17(20)14-9-8-12(19)10-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3 |
InChI-Schlüssel |
HBAPGROFUGJSGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


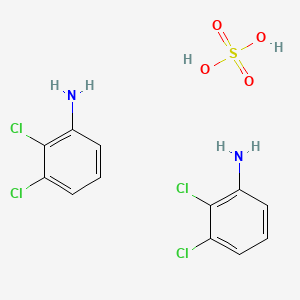
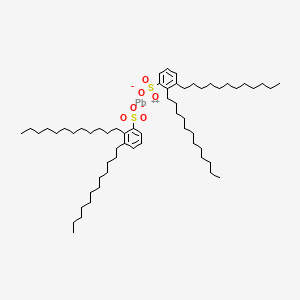

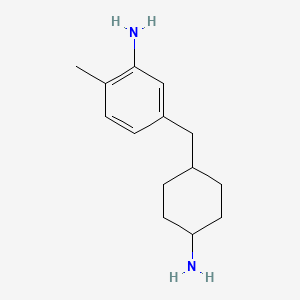
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
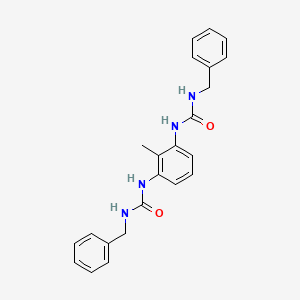
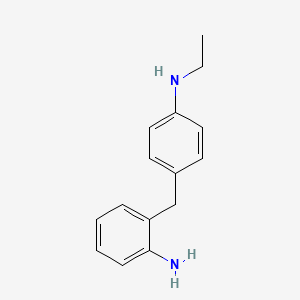
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)
